molecular formula C15H17N3O3 B4495470 methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate

methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate

Cat. No.: B4495470
M. Wt: 287.31 g/mol
InChI Key: HERVVUKBZRJELE-UHFFFAOYSA-N
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Description

Methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a tetrahydropyrimidinone ring, making it an interesting subject for chemical and pharmacological research.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its broad-spectrum biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects

Preparation Methods

The synthesis of methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a suitable pyrimidinone precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combined indole and tetrahydropyrimidinone structure, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

methyl 2-[2-(2,3-dihydroindol-1-yl)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-21-13(19)8-11-9-16-15(17-14(11)20)18-7-6-10-4-2-3-5-12(10)18/h2-5,11H,6-9H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERVVUKBZRJELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN=C(NC1=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
Reactant of Route 2
methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
Reactant of Route 3
methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
Reactant of Route 4
methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
Reactant of Route 5
Reactant of Route 5
methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
Reactant of Route 6
Reactant of Route 6
methyl [2-(2,3-dihydro-1H-indol-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate

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